molecular formula C8H7FN2O3 B1343055 4-fluoro-N-methyl-3-nitrobenzamide CAS No. 475216-25-2

4-fluoro-N-methyl-3-nitrobenzamide

Cat. No. B1343055
Key on ui cas rn: 475216-25-2
M. Wt: 198.15 g/mol
InChI Key: LTGYDUQSOZFFEM-UHFFFAOYSA-N
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Patent
US07138420B2

Procedure details

4-Fluoro-3-nitrobenzoic acid (3.00 g, 16.2 mmoles) was dissolved in dichloromethane (100 mL) and cooled in an ice bath to 0–5° C. EDC (3.73 g, 19.5 mmoles) was added followed by dropwise addition of methylamine solution (8.1 mL, 16.2 mmoles, 2.0 M solution in THF). The mixture was allowed to slowly warm to room temperature and stirred for 2 h. The mixture was then diluted with ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO3 and brine. The organic extracts were dried over MgSO4, filtered and concentrated in vacuo to leave 4-fluoro-3-nitro-N-methylbenzamide as a yellow solid (2.94 g, 91%) which was used directly in the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.73 g
Type
reactant
Reaction Step Two
Quantity
8.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].C(Cl)CCl.[CH3:18][NH2:19]>ClCCl.C(OCC)(=O)C>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:19][CH3:18])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.73 g
Type
reactant
Smiles
C(CCl)Cl
Step Three
Name
Quantity
8.1 mL
Type
reactant
Smiles
CN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath to 0–5° C
WASH
Type
WASH
Details
washed successively with 1 M HCl, saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=C(C(=O)NC)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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